molecular formula C23H20ClFN2O3 B12384564 PD-1/PD-L1-IN-39

PD-1/PD-L1-IN-39

Cat. No.: B12384564
M. Wt: 426.9 g/mol
InChI Key: YAHBFTAUXKIAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-39 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of biphenyl derivatives, followed by various functional group modifications to achieve the desired structure. Common reagents used in these reactions include palladium catalysts for coupling reactions, and conditions such as reflux in organic solvents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-39 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

PD-1/PD-L1-IN-39 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-39 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This inhibition prevents the transmission of inhibitory signals to T cells, allowing them to remain active and attack tumor cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected include the downstream signaling cascades that regulate T cell activation and immune response .

Comparison with Similar Compounds

PD-1/PD-L1-IN-39 is unique compared to other similar compounds due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:

This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in cancer immunotherapy .

Properties

Molecular Formula

C23H20ClFN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

2-[2-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]acetic acid

InChI

InChI=1S/C23H20ClFN2O3/c24-23-16(4-3-6-18(23)17-5-1-2-7-19(17)25)14-30-21-9-8-15-12-27(13-22(28)29)11-10-20(15)26-21/h1-9H,10-14H2,(H,28,29)

InChI Key

YAHBFTAUXKIAHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4F)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.